N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide
CAS No.: 892281-21-9
Cat. No.: VC11901686
Molecular Formula: C23H27N5O4S
Molecular Weight: 469.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892281-21-9 |
|---|---|
| Molecular Formula | C23H27N5O4S |
| Molecular Weight | 469.6 g/mol |
| IUPAC Name | N-[2-(3,4-diethoxyphenyl)ethyl]-3-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
| Standard InChI | InChI=1S/C23H27N5O4S/c1-4-31-17-7-6-15(14-18(17)32-5-2)10-12-24-20(29)9-8-19-25-26-23-27(3)22(30)21-16(28(19)23)11-13-33-21/h6-7,11,13-14H,4-5,8-10,12H2,1-3H3,(H,24,29) |
| Standard InChI Key | XKYHXZIOGHXVRF-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4)OCC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CCNC(=O)CCC2=NN=C3N2C4=C(C(=O)N3C)SC=C4)OCC |
Introduction
Molecular Formula and Weight
Structural Characteristics
The compound features:
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A diethoxyphenyl group attached to an ethyl chain.
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A propanamide functional group linked to a unique bicyclic structure containing sulfur (thia) and nitrogen atoms.
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The bicyclic system forms a tetraazatricyclo framework, which is indicative of potential biological activity due to its rigidity and electron-rich nature.
IUPAC Name
N-[2-(3,4-diethoxyphenyl)ethyl]-3-{8-methyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}propanamide .
Synthesis
The synthesis of compounds like this often involves multi-step organic reactions:
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Formation of the diethoxyphenyl group: This step typically involves alkylation of hydroquinone derivatives with ethyl bromide or similar agents.
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Amide bond formation: Coupling reactions using reagents like carbodiimides (e.g., DCC or EDC) can link the diethoxyphenyl group to the bicyclic framework.
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Bicyclic core construction: The tetraazatricyclo system might be synthesized through cyclization reactions involving thiourea derivatives and other nitrogen-rich precursors.
Further refinement of the process would require detailed reaction conditions and intermediate characterization using spectroscopic techniques like NMR or LC-MS .
Potential Activity
Compounds with similar bicyclic frameworks are often investigated for:
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Enzyme inhibition: The rigid structure may interact with active sites of enzymes such as hydrolases or oxidoreductases.
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Antimicrobial properties: Sulfur-containing heterocycles frequently exhibit antibacterial or antifungal activities.
Docking Studies
In silico studies on related compounds suggest that such structures could act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways .
Spectroscopic Characterization
To confirm the structure:
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NMR (¹H and ¹³C): Provides insights into the electronic environment of hydrogens and carbons in the molecule.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
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IR Spectroscopy: Identifies functional groups like amides and ethers.
Computational Descriptors
The SMILES notation for this compound is:
CCOC1=C(C=C(C=C1)CCNC(=O)CNCCCOC(C)C)OCC .
Comparison with Related Compounds
| Property | Current Compound | Related Compound (e.g., ML262) |
|---|---|---|
| Molecular Weight | 366.5 g/mol | 480.6 g/mol |
| Core Structure | Tetraazatricyclo framework | Thiophene-based carboxamide |
| Potential Applications | Enzyme inhibition, anti-inflammatory | GPCR modulation |
| Spectroscopic Techniques Used | NMR, MS | NMR, LC-MS |
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